molecular formula C11H10ClN B071548 4-Chloro-7,8-dimethylquinoline CAS No. 181950-53-8

4-Chloro-7,8-dimethylquinoline

Cat. No.: B071548
CAS No.: 181950-53-8
M. Wt: 191.65 g/mol
InChI Key: JVVPYRJTPJOCFZ-UHFFFAOYSA-N
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Description

4-Chloro-7,8-dimethylquinoline: is a heterocyclic aromatic compound with the molecular formula C11H10ClN and a molecular weight of 191.66 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives, including this compound, are of significant interest due to their potential biological activities and utility in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7,8-dimethylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 4-chloroaniline with diethyl oxalate, followed by cyclization and chlorination, can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing with phosphorus oxychloride and subsequent purification through crystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7,8-dimethylquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position is highly reactive in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary amines, under conditions like refluxing in ethanol, are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products:

    Nucleophilic Substitution: Derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced forms of the quinoline ring.

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-7,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVPYRJTPJOCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CC(=C2C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589065
Record name 4-Chloro-7,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181950-53-8
Record name 4-Chloro-7,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-7,8-dimethylquinoline
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